REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5]1[CH:16]=[CH:15][C:8]([C:9]([O:11]C(C)C)=[O:10])=[CH:7][C:6]=1[C:17]([F:20])([F:19])[F:18])[CH3:3].[OH-].[Na+]>C(O)C>[CH3:3][CH:2]([O:4][C:5]1[CH:16]=[CH:15][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[C:17]([F:18])([F:20])[F:19])[CH3:1] |f:1.2|
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Name
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1-methylethyl 4-[(1-methylethyl)oxy]-3-(trifluoromethyl)benzoate
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Quantity
|
704 mg
|
Type
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reactant
|
Smiles
|
CC(C)OC1=C(C=C(C(=O)OC(C)C)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
110 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
12.2 mL
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
|
TEMPERATURE
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Details
|
to reflux for 1 h
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Duration
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1 h
|
Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
the residue partitioned between ethyl acetate (100 mL) and water (100 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted further with ethyl acetate (100 mL)
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Type
|
CUSTOM
|
Details
|
the combined organic layers dried
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 563 mg | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |